Dexketoprofen

Vue d'ensemble

Description

Le dexkétoprofène est un anti-inflammatoire non stéroïdien (AINS) qui est l'isomère stéréoisomère dextrogyre du kétoprofène. Il est utilisé pour ses propriétés analgésiques, antipyrétiques et anti-inflammatoires. Le dexkétoprofène est couramment utilisé pour le traitement de la douleur légère à modérée, notamment la douleur musculo-squelettique, la dysménorrhée et les maux de dents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dexkétoprofène est synthétisé à partir du kétoprofène racémique par un processus appelé résolution chirale. Le mélange racémique de kétoprofène est séparé en ses énantiomères, et l'énantiomère dextrogyre est isolé. Une méthode courante consiste à utiliser des techniques de chromatographie chirale ou de cristallisation pour réaliser cette séparation .

Méthodes de production industrielle

Dans les milieux industriels, le dexkétoprofène est souvent produit sous forme de sel de trométamol, connu sous le nom de dexkétoprofène trométamol. La synthèse implique la réaction du dexkétoprofène avec la trométhamine dans un solvant organique. Le mélange réactionnel est ensuite purifié par cristallisation et filtration pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le dexkétoprofène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le dexkétoprofène peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir le dexkétoprofène en son alcool correspondant.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe benzoyle, conduisant à la formation de différents dérivés

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions

Principaux produits formés

Applications de la recherche scientifique

Le dexkétoprofène a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études de résolution chirale et de stéréochimie.

Biologie : Le dexkétoprofène est étudié pour ses effets sur les processus cellulaires et les voies inflammatoires.

Médecine : Il est largement étudié pour ses propriétés analgésiques et anti-inflammatoires, en particulier dans le traitement de la douleur aiguë et chronique.

Industrie : Le dexkétoprofène est utilisé dans la formulation de produits pharmaceutiques et comme étalon de référence dans le contrôle qualité .

Mécanisme d'action

Le dexkétoprofène exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Ces enzymes sont impliquées dans la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En bloquant l'action des enzymes COX, le dexkétoprofène réduit la production de prostaglandines, ce qui soulage la douleur et l'inflammation .

Applications De Recherche Scientifique

Analgesic Applications

Dexketoprofen is primarily utilized for its analgesic effects in various pain management scenarios, including:

- Postoperative Pain Relief : this compound has been shown to be effective in managing acute postoperative pain. A study demonstrated that a single fixed-dose of this compound combined with tramadol provided significant pain relief compared to placebo .

- Chronic Pain Management : Research indicates that this compound can be beneficial in treating chronic pain conditions such as osteoarthritis and rheumatoid arthritis, where it reduces inflammation and pain effectively .

Combination Therapy

Combining this compound with other analgesics enhances its efficacy:

- With Tramadol : Studies have highlighted that the combination of this compound with tramadol results in superior analgesia compared to either drug alone. This combination is particularly effective in managing moderate to severe pain .

- With Thiocolchicoside : Recent investigations suggest that this compound combined with thiocolchicoside not only improves pain relief but also enhances muscle relaxation, making it useful in musculoskeletal disorders .

Safety Profile and Side Effects

This compound is generally well-tolerated, with a favorable safety profile:

- Minimal Toxicity : A study on the intra-articular application of this compound trometamol indicated no significant histopathological changes in knee joints, suggesting low toxicity when administered locally .

- Side Effects : While side effects are typically mild and transient, they may include gastrointestinal disturbances and dizziness. Serious adverse effects are rare, making this compound a safer alternative compared to traditional NSAIDs like diclofenac .

Innovative Delivery Methods

Recent advancements have explored new delivery methods for this compound:

- Slow-Release Formulations : Researchers are developing long-acting formulations of this compound that could provide sustained analgesia with reduced dosing frequency, enhancing patient compliance and comfort .

- Intra-Articular Injections : The use of this compound in joint injections has been studied for its potential to provide localized pain relief without systemic side effects .

Emerging Therapeutic Areas

Research is ongoing into new applications of this compound:

- Epilepsy : Preliminary studies suggest that this compound may raise the epileptic threshold, indicating potential utility in managing seizure disorders .

- Oncology : There is growing interest in exploring the role of this compound in cancer pain management due to its efficacy in reducing inflammation and pain associated with tumor growth .

Case Studies and Research Findings

Mécanisme D'action

Dexketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Kétoprofène : Le mélange racémique à partir duquel le dexkétoprofène est dérivé.

Ibuprofène : Un autre AINS ayant des propriétés analgésiques et anti-inflammatoires similaires.

Naproxène : Un AINS utilisé pour soulager la douleur et réduire l'inflammation

Unicité

Le dexkétoprofène est unique en ce qu'il est l'énantiomère dextrogyre du kétoprofène, offrant un début d'action plus rapide et une meilleure valeur thérapeutique par rapport au mélange racémique. Il présente également un profil d'effets secondaires plus favorable, avec des risques gastro-intestinaux et cardiovasculaires réduits .

Activité Biologique

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) derived from ketoprofen, specifically the dextrorotatory enantiomer. It is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in pain management, and safety profile, supported by case studies and research findings.

Pharmacokinetics

This compound trometamol is a water-soluble salt that exhibits rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

- Cmax (Maximum Plasma Concentration) : Achieved within 0.25 to 0.75 hours after administration.

- t(max) (Time to Maximum Concentration) : Shorter compared to its racemic counterpart, ketoprofen, which has a t(max) of 0.5 to 3 hours.

- Protein Binding : Strongly bound to plasma proteins, primarily albumin.

- Metabolism : Extensively metabolized to inactive glucuronide conjugates, with minimal unchanged drug excreted in urine .

Analgesic Efficacy

This compound has been shown to be effective in various clinical settings for acute pain relief. A meta-analysis indicated that this compound at doses of 25 mg significantly improves pain relief compared to placebo, with a risk ratio for achieving at least 50% pain relief of 4.66 . The analgesic efficacy is comparable to other NSAIDs, with the following notable findings:

- Pain Relief : In studies involving postoperative pain management, this compound demonstrated a significant reduction in pain intensity within hours of administration. For instance, in a study involving 599 patients, 65% achieved a ≥30% reduction in pain intensity at 8 hours post-dose .

- Dosing : The efficacy of this compound shows a dose-response relationship up to 25 mg; higher doses do not significantly enhance analgesic effects but prolong duration .

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

- Postoperative Pain Management : A fixed-dose combination of tramadol and this compound (TRAM/DKP) was evaluated in postoperative patients across Asia. The combination resulted in excellent pain control with minimal adverse events reported (13.9% mild to moderate) and high patient satisfaction (95.69%) .

- Acute Pain Control : In a cohort of patients undergoing various surgeries, this compound provided rapid and effective analgesia, reducing pain scores significantly from baseline levels within hours of administration .

Safety Profile

This compound is generally well-tolerated, with adverse effects similar to those observed with other NSAIDs:

- Common Adverse Effects : Nausea, vomiting, and dizziness are the most frequently reported side effects.

- Safety in Use : Clinical trials indicate that adverse events are uncommon and not significantly different from placebo groups .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other analgesics:

| Drug | Dose | NNT (Number Needed to Treat) for ≥50% Pain Relief | Time to Remedication |

|---|---|---|---|

| This compound | 10-25 mg | 3.2 - 3.6 | ~4 hours |

| Ketoprofen | 12.5 - 100 mg | 2.4 - 3.3 | ~5 hours |

| Etoricoxib | 120 mg | Not specified | Not specified |

Propriétés

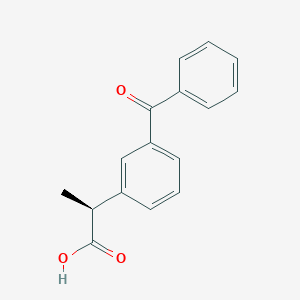

IUPAC Name |

(2S)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905141 | |

| Record name | Dexketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity. | |

| Record name | Dexketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22161-81-5 | |

| Record name | (+)-Ketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.